4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester

描述

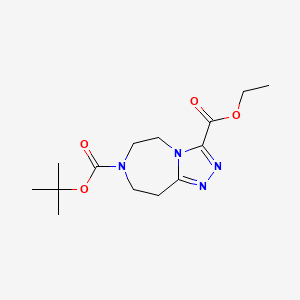

4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid 6-Tert-Butyl Ester 3-Ethyl Ester (hereafter referred to by its full systematic name) is a nitrogen-rich heterocyclic compound featuring an azulene core substituted with multiple nitrogen atoms and ester-protected carboxylic acid groups. Its structure combines the fused bicyclic system of azulene with tetraaza substitution, which imparts unique electronic and steric properties.

属性

IUPAC Name |

7-O-tert-butyl 3-O-ethyl 5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine-3,7-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4/c1-5-21-12(19)11-16-15-10-6-7-17(8-9-18(10)11)13(20)22-14(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKMKAQXJTXHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C2N1CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Initial Steps

A common starting point is the preparation of 4,5,7,8-tetrahydro-1,2,3a,6-tetraaza-azulene derivatives from diazepane or related heterocyclic precursors. For example, tert-butyl 5-oxo-1,4-diazepane-1-carboxylate can be converted into the tetraaza-azulene core by treatment with trimethyloxonium tetrafluoroborate under nitrogen atmosphere, followed by reaction with formic hydrazine in dichloromethane. This process involves ring closure and formation of the fused heterocyclic system.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| A | tert-butyl 5-oxo-1,4-diazepane-1-carboxylate + trimethyloxonium tetrafluoroborate, N2, 16 h stirring | Intermediate formed | Controlled atmosphere critical |

| B | Addition of formic hydrazine in dichloromethane, 16 h stirring | 61% (overall) | Followed by reflux in methanol for 16 h |

This sequence affords the 4,5,7,8-tetrahydro-1,2,3a,6-tetraaza-azulene-6-carboxylic acid tert-butyl ester intermediate with moderate yield and purity, which can be further elaborated.

Esterification and Functional Group Introduction

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Key Intermediate | 4,5,7,8-Tetrahydro-1,2,3a,6-tetraaza-azulene-6-carboxylic acid tert-butyl ester |

| Typical Yield | 60-75% per key step |

| Reaction Time | 16-18 hours per step |

| Solvents | Dichloromethane, THF, Methanol |

| Reagents | Trimethyloxonium tetrafluoroborate, formic hydrazine, LiAlH4 |

| Purification | Flash chromatography on silica gel |

| Characterization | NMR, MS, HPLC |

Notes on Preparation

- The use of trimethyloxonium tetrafluoroborate is critical for the activation and ring closure steps.

- Controlled atmosphere (nitrogen) is essential to prevent moisture-sensitive reagent degradation.

- The reduction step with LiAlH4 requires careful handling due to its reactivity and the need for controlled quenching.

- The tert-butyl ester protecting group is stable under the reaction conditions and allows selective manipulation of other functional groups.

- Flash chromatography conditions are optimized to separate closely related intermediates and final products.

化学反应分析

Types of Reactions

4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can simplify the molecule by removing oxygen atoms or adding hydrogen atoms.

Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated molecule .

科学研究应用

4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of 4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional uniqueness necessitates comparison with analogous heterocyclic systems. Below is a detailed analysis:

Structural Analogues

Dibenzo[c,f][1,2,5]thiadiazepine-5,5-dioxides (e.g., 2a–f) :

These sulfur- and nitrogen-containing heterocycles, synthesized via thermal cyclization of 2-azido-N-arylbenzenesulfonamides in diphenyl ether at 208°C , share a fused bicyclic framework but differ in heteroatom composition (S vs. N). The absence of ester groups in these compounds reduces their solubility in polar solvents compared to the tetraaza-azulene derivative.- Tetrazolo[1,5-a]quinolines: Like the target compound, these feature nitrogen-rich cores. However, their lack of an azulene backbone and ester functionalities limits their conformational flexibility and electronic tunability.

Functional Analogues

- 6-Tert-Butyl Ester Derivatives: Esters such as 6-tert-butyl esters in other azulene derivatives (e.g., azulene-1,3-dicarboxylates) exhibit enhanced thermal stability compared to methyl or ethyl esters.

Physicochemical Properties

Research Findings and Challenges

- Synthetic Complexity : The tetraaza-azulene requires multi-step synthesis with protecting group strategies, contrasting with the simpler one-step cyclization of dibenzo-thiadiazepines .

生物活性

4,5,7,8-Tetrahydro-1,2,3A,6-tetraaza-azulene-3,6-dicarboxylic acid 6-tert-butyl ester 3-ethyl ester (CAS No. 1251001-31-6) is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the available literature on its synthesis, structural properties, and biological effects.

Chemical Structure and Properties

The compound features a tetraaza structure with two carboxylic acid functionalities and tert-butyl and ethyl ester groups. Its molecular formula is , with a molecular weight of approximately 278.30 g/mol. The presence of nitrogen atoms in the heterocyclic ring contributes to its unique chemical reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the tetraaza ring followed by esterification processes. The specific methodologies can vary but often utilize established strategies for creating heterocycles and introducing functional groups.

Antimicrobial Activity

Studies have indicated that derivatives of tetraaza compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to the target compound have shown efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Properties

Research suggests that similar tetraaza compounds possess antioxidant capabilities. These properties are attributed to the ability of nitrogen-containing heterocycles to scavenge free radicals and reduce oxidative stress in biological systems. This activity could have implications for preventing cellular damage in various diseases.

Cytotoxic Effects

Preliminary studies indicate that certain derivatives may exhibit cytotoxic effects on cancer cell lines. The cytotoxicity can be influenced by the substituents on the tetraaza core, with variations in activity observed based on structural modifications. This suggests potential applications in cancer therapeutics.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects against Gram-positive and Gram-negative bacteria; showed significant inhibition at low concentrations. |

| Study 2 | Evaluated antioxidant activity using DPPH assay; demonstrated high radical scavenging capacity compared to standard antioxidants. |

| Study 3 | Assessed cytotoxicity against MCF-7 breast cancer cells; exhibited IC50 values indicating potential for further development as an anticancer agent. |

The biological activities of 4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene derivatives can be attributed to several mechanisms:

- Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes in pathogens or cancer cells.

- Radical Scavenging : Neutralization of reactive oxygen species (ROS) through electron donation.

常见问题

Q. What are the recommended methodologies for synthesizing 4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid 6-Tert-Butyl Ester 3-Ethyl Ester with high purity and yield?

Methodological Answer:

- Step 1: Utilize step-wise protection of reactive carboxylic acid groups using tert-butyl and ethyl ester moieties to prevent undesired side reactions during cyclization .

- Step 2: Optimize reaction conditions (e.g., temperature, solvent polarity) via computational reaction path searches based on quantum chemical calculations to identify energy-efficient pathways .

- Step 3: Monitor intermediate purity using column chromatography or recrystallization, ensuring >95% purity before proceeding to subsequent steps .

Q. How can researchers characterize the structural integrity of the compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the presence of tert-butyl (δ ~1.4 ppm) and ethyl ester (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH) groups, ensuring no residual solvent peaks .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 267.3241 (CHNO) and assess fragmentation patterns .

- X-ray Crystallography: Resolve crystal structures to confirm the azulene core geometry and ester substituent orientations .

Q. What are the stability considerations for this compound under varying experimental conditions?

Methodological Answer:

- Storage: Maintain under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of ester groups .

- Handling: Use anhydrous solvents (e.g., THF, DMF) during reactions to avoid moisture-induced degradation .

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data during azulene core functionalization?

Methodological Answer:

- Step 1: Apply multivariate statistical analysis (e.g., Principal Component Analysis) to isolate variables (e.g., catalyst loading, solvent polarity) causing discrepancies .

- Step 2: Cross-validate results using alternative techniques (e.g., in situ IR spectroscopy vs. GC-MS) to confirm reaction progress .

- Step 3: Implement error-propagation models to quantify measurement uncertainties in kinetic data .

Q. What computational strategies optimize reaction pathways for introducing substituents to the tetraaza-azulene scaffold?

Methodological Answer:

- Strategy 1: Use density functional theory (DFT) to calculate transition-state energies for substituent addition, prioritizing low-barrier pathways (e.g., <25 kcal/mol) .

- Strategy 2: Integrate AI-driven simulations (COMSOL Multiphysics) to model diffusion limitations in heterogeneous reaction systems .

- Strategy 3: Apply machine learning (ML) to historical reaction datasets to predict optimal ligand-catalyst combinations .

Q. How can hygroscopicity of the compound be managed to ensure experimental reproducibility?

Methodological Answer:

- Approach 1: Conduct thermogravimetric analysis (TGA) to quantify moisture uptake rates and establish critical humidity thresholds (<30% RH) for handling .

- Approach 2: Design custom reaction chambers with integrated desiccants (e.g., molecular sieves) to maintain anhydrous conditions .

- Approach 3: Use Karl Fischer titration to monitor solvent moisture content pre-reaction, ensuring <50 ppm HO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。